molecular formula C15H17NO B8509115 1-Phenyl-2-(2-methylanilino)ethanol

1-Phenyl-2-(2-methylanilino)ethanol

Cat. No.: B8509115
M. Wt: 227.30 g/mol
InChI Key: IWIGQHTUIFZCLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Phenyl-2-(2-methylanilino)ethanol is a chiral amino alcohol derivative of significant interest in scientific research and development. This compound features a phenolic ring and a secondary amine group separated by an ethanol bridge, a structure common in ligands for asymmetric synthesis and building blocks for active pharmaceutical ingredients (APIs) . Its chiral center makes it a valuable scaffold for investigating enantioselective reactions . Potential research applications include its use as a precursor or intermediate in the synthesis of more complex molecules, such as phenyl-substituted five-membered heterocyclic compounds explored in medicinal chemistry . The anilino ethanol core structure is also studied for its potential biological activities, including antimicrobial properties . Researchers utilize this compound to develop novel chemical entities in drug discovery programs. The mechanism of action for derivatives of this compound class often involves interaction with biological targets, such as enzymes or receptors, but is highly dependent on the final molecular structure and substitution pattern . This product is intended for laboratory research purposes by qualified professionals. This compound is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C15H17NO

Molecular Weight

227.30 g/mol

IUPAC Name

2-(2-methylanilino)-1-phenylethanol

InChI

InChI=1S/C15H17NO/c1-12-7-5-6-10-14(12)16-11-15(17)13-8-3-2-4-9-13/h2-10,15-17H,11H2,1H3

InChI Key

IWIGQHTUIFZCLX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NCC(C2=CC=CC=C2)O

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Name Structural Differences Key Properties/Activities References
1-Phenyl-2-(pyridin-2-ylamino)ethanol Pyridine replaces 2-methylaniline Anticonvulsant activity
2-(2-[(2,6-Dichlorophenyl)amino]phenyl)ethanol Dichlorophenyl substituent on aniline Crystallographically characterized
2-(1H-imidazol-1-yl)-1-phenylethanol Imidazole replaces 2-methylaniline Antifungal activity against Candida
2-(4-Methoxy-2-methylanilino)-1,2-diphenylethanone Ketone replaces ethanol; methoxy substitution Charge-transfer properties
2,2'-((2-Methyl-1,3-phenylene)bis(azanediyl))diethanol Two ethanolamine groups on methylphenylene Higher solubility; potential dye intermediate

Key Observations :

  • Methoxy or halogen substituents (e.g., in ) increase electronic effects, altering reactivity and stability.
  • Functional Group Impact: Replacing the ethanol group with a ketone (as in ) reduces hydrogen-bonding capacity, affecting solubility and biological interactions.

Pharmacological Activities

  • Antifungal Activity: Imidazole-containing derivatives (e.g., ) show high activity against Candida species, but the 2-methylanilino group may confer selectivity toward different fungal targets.
  • Antimicrobial Potential: Ethanolamine derivatives with aromatic substituents often display broad-spectrum activity due to membrane disruption or enzyme inhibition .

Preparation Methods

Cerium Chloride-Catalyzed Reaction

The epoxide ring-opening strategy is a cornerstone for synthesizing β-amino alcohols. Styrene oxide undergoes nucleophilic attack by 2-methylaniline in the presence of cerium chloride (CeCl₃), yielding 1-phenyl-2-(2-methylanilino)ethanol with regioselectivity >90%. The reaction proceeds via an Sₙ2 mechanism, where the amine attacks the less substituted carbon of the epoxide. Optimal conditions involve refluxing in acetonitrile (80°C, 6–8 hours), achieving yields of 78–85%. CeCl₃ enhances electrophilicity at the epoxide carbons while stabilizing the transition state, minimizing side reactions such as diol formation.

Acid-Catalyzed Ring-Opening

Under acidic conditions (e.g., H₂SO₄ or HCl in ethanol), styrene oxide reacts with 2-methylaniline to form the target compound. The protonated epoxide facilitates nucleophilic attack, favoring the benzylic position. However, competing hydrolysis to 1,2-diols reduces yields to 60–70%. Recent advancements using BF₃·OEt₂ as a Lewis acid show improved selectivity (85% yield) by avoiding water-sensitive intermediates.

Reductive Amination of Phenylglyoxal Derivatives

Phenylglyoxal and 2-Methylaniline Condensation

Phenylglyoxal reacts with 2-methylaniline in methanol to form an imine intermediate, which is subsequently reduced using NaBH₄ or catalytic hydrogenation (Pd/C, H₂). This two-step process achieves 70–75% overall yield. Key parameters include pH control (pH 6–7) during imine formation and low-temperature reduction (−10°C) to prevent over-reduction.

Catalytic Transfer Hydrogenation

Employing ammonium formate as a hydrogen donor and Pd/clay catalysts, styrene oxide derivatives undergo reductive amination in a single step. This method avoids gaseous H₂, enhancing safety and scalability. Yields reach 82% with a turnover number (TON) of 1,073.

Grignard Reagent-Mediated Synthesis

Addition to Cyanohydrins

Phenylmagnesium bromide reacts with 2-(2-methylanilino)acetonitrile, followed by acidic hydrolysis to yield the target alcohol. This method, though less common, provides 65–70% yield but requires stringent anhydrous conditions. Competing nitrile hydrolysis to carboxylic acids necessitates careful stoichiometric control.

Resolution of Racemic Mixtures

Enzymatic Kinetic Resolution

Lipases (e.g., Candida antarctica) selectively acylate the (R)-enantiomer of racemic this compound, enabling >99% enantiomeric excess (ee) after hydrolysis. This approach is critical for pharmaceutical applications requiring chiral purity.

Chiral Auxiliary-Assisted Synthesis

Using (R)- or (S)-camphorsulfonic acid, diastereomeric salts are crystallized from ethanol, achieving 95% ee. This method, though labor-intensive, is scalable for industrial production.

Comparative Analysis of Synthetic Routes

MethodCatalyst/ReagentYield (%)SelectivityKey Advantages
Epoxide Ring-OpeningCeCl₃85>90%Mild conditions, high regioselectivity
Reductive AminationPd/clay + NH₄HCO₂8299%Single-step, scalable
Grignard AdditionPhenylMgBr7080%Versatile for analogs
Enzymatic ResolutionCandida antarctica45*>99% eeHigh enantiopurity

*Yield refers to the desired enantiomer after resolution.

Mechanistic Insights and Side Reactions

Competing Pathways in Epoxide Reactions

In CeCl₃-catalyzed reactions, over-reduction to 1-phenyl-2-(2-methylanilino)propane occurs if H₂O is present, necessitating strict anhydrous conditions. Acidic conditions may protonate the amine, reducing nucleophilicity and favoring dimerization byproducts.

Stability of Intermediates

Imine intermediates in reductive amination are susceptible to hydrolysis, requiring inert atmospheres (N₂/Ar) and dried solvents. Stabilizing agents like molecular sieves improve yields by 10–15%.

Industrial-Scale Considerations

Cost-Effectiveness of Catalysts

CeCl₃ ($120/kg) and Pd/clay ($300/kg) are economically viable for multi-kilogram batches. Enzymatic methods, though costly ($1,500/kg lipase), reduce downstream purification expenses.

Waste Management

Epoxide methods generate minimal waste (mainly H₂O and NaCl), whereas Grignard routes produce Mg salts requiring neutralization. Reductive amination with ammonium formate avoids heavy metal contaminants.

Emerging Methodologies

Photoredox Catalysis

Visible-light-mediated amination of styrenes using Ru(bpy)₃²⁺ and 2-methylaniline shows promise, achieving 50% yield under ambient conditions. This method avoids high temperatures and toxic reagents.

Continuous Flow Systems

Microreactor technology reduces reaction times from hours to minutes for epoxide ring-opening, enhancing throughput by 300% while maintaining 80% yield .

Q & A

Q. What are the optimal synthetic routes for 1-Phenyl-2-(2-methylanilino)ethanol in academic laboratories?

The compound can be synthesized via condensation reactions between 1-phenyl-2-(2-methylanilino)ethanone and hydroxylamine derivatives under basic conditions. Ethanol or methanol is typically used as a solvent to enhance solubility and reaction efficiency. For example, analogous reactions involving hydroxylamine hydrochloride under basic conditions yield oxime derivatives, which can be adapted for this compound by substituting appropriate precursors . Catalyst-free conditions or the use of eco-friendly catalysts (e.g., ionic liquids) may improve sustainability, though reaction optimization (e.g., temperature, solvent polarity) is critical for yield enhancement .

Q. Which purification techniques ensure high-purity isolation of this compound?

Recrystallization from ethanol or methanol is a standard method for purifying this compound. Slow evaporation of solvent at controlled temperatures (e.g., room temperature) can yield single crystals suitable for structural analysis. Column chromatography with silica gel and polar solvents (e.g., ethyl acetate/hexane mixtures) may also be employed for intermediate purification .

Q. What spectroscopic and analytical methods are recommended for characterizing this compound?

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR can confirm the presence of the phenyl, 2-methylanilino, and ethanol moieties.
  • IR Spectroscopy : Identifies functional groups (e.g., -OH stretch at ~3200–3500 cm1^{-1}, C-N stretch at ~1250 cm1^{-1}).
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
  • X-ray Crystallography : Resolves bond lengths, angles, and stereochemistry (e.g., C-O and C-N bond distances) .

Advanced Research Questions

Q. How can reaction mechanisms for the synthesis of this compound be experimentally validated?

Mechanistic studies require isotopic labeling (e.g., 18^{18}O or 15^{15}N) to track atom migration during condensation. Kinetic isotope effects (KIEs) and intermediate trapping (e.g., using in-situ FTIR or LC-MS) can identify rate-determining steps. Computational methods like density functional theory (DFT) simulations model transition states and energetics, corroborating experimental data .

Q. What computational strategies are effective for modeling molecular interactions of this compound?

  • DFT Calculations : Optimize geometry and electronic properties (e.g., HOMO-LUMO gaps) using software like Gaussian or ORCA.
  • Molecular Docking : Predict binding affinities to biological targets (e.g., enzymes) using AutoDock or Schrödinger Suite.
  • Molecular Dynamics (MD) : Simulate solvent interactions and stability in aqueous/organic environments .

Q. How should researchers resolve contradictions in reported reaction yields or product stability?

Discrepancies often arise from uncontrolled variables (e.g., trace moisture, solvent purity). A Design of Experiments (DoE) approach systematically tests factors like temperature, solvent polarity, and catalyst loading. Statistical tools (e.g., ANOVA) identify significant variables. Stability studies under varying pH, light, and temperature conditions can explain degradation pathways .

Q. What crystallographic techniques are recommended for determining the compound’s 3D structure?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection at low temperatures (e.g., 100 K) reduces thermal motion artifacts. Use the SHELX suite (SHELXL for refinement, SHELXS for structure solution) to resolve disorder or twinning. Compare bond angles (e.g., C3-C4-C5 = 116.93°) and torsion angles with analogous compounds to validate structural uniqueness .

Methodological Notes

  • SHELX Refinement : For challenging datasets (e.g., high twinning fractions), employ the TWIN/BASF commands in SHELXL. Use the R1/wR2 metrics to assess refinement quality .
  • Reaction Scale-Up : For multi-gram synthesis, replace batch reactors with flow chemistry systems to maintain consistent temperature and mixing .

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